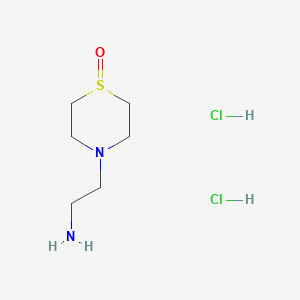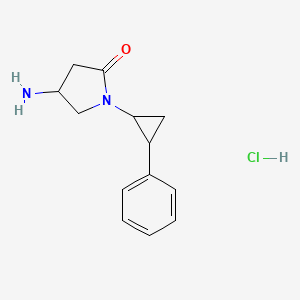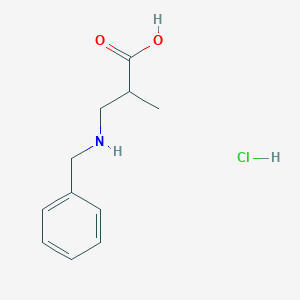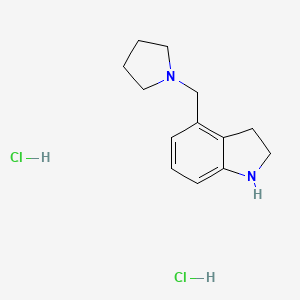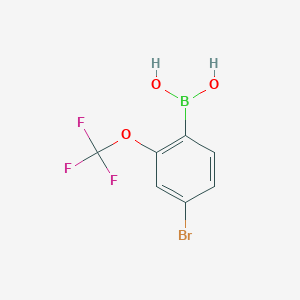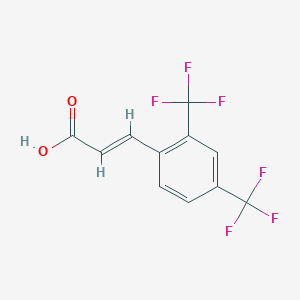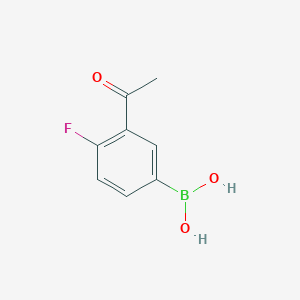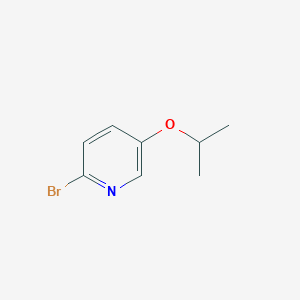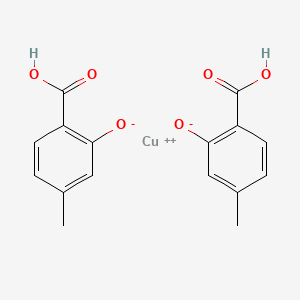
Bis-(4-methylsalicyl)cuprate
Übersicht
Beschreibung
Synthesis Analysis
Gilman reagents (organocuprates), often written as “R2CuLi”, are not made the same way as Grignard or organolithium reagents. Instead of being made from alkyl halides, they are made through the reaction of an alkyllithium with a copper salt (e.g. CuBr) .Molecular Structure Analysis
The molecular formula of Bis-(4-methylsalicyl)cuprate is C16H12CuO6 . Unfortunately, the detailed molecular structure analysis is not available in the search results.Chemical Reactions Analysis
Cuprates, including Bis-(4-methylsalicyl)cuprate, are commonly used in organic synthesis, particularly in the formation of C-C bonds. They are known to react with acid chlorides to form ketones .Physical And Chemical Properties Analysis
Bis-(4-methylsalicyl)cuprate is a yellow-orange crystalline solid with a melting point of 297°C. It is soluble in common organic solvents like ethyl acetate, chloroform, toluene, diethyl ether, etc.Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Catalysis
Bis(dimethyl(phenyl)silyl)cuprate reagents have been utilized in organic synthesis, specifically demonstrating diastereoselective nucleophilic attack adjacent to a stereogenic center carrying a silyl group. This process has been explored for its selectivity and potential applications in synthesizing complex organic molecules (Betson, Fleming, & Ouzman, 2003).
Material Science
Copper complexes with mixed benzimidazole/thioether donors have been characterized for their structural, spectroscopic, and electrochemical properties. These studies are significant for understanding the role of such complexes in material science, particularly for their potential applications in electronic devices and as catalysts in chemical reactions (Castillo et al., 2012).
Corrosion Inhibition
The adsorption of 4H-1,2,4-triazole derivatives on mild steel surfaces has been investigated to protect against corrosion in acidic environments. This study provides insights into the inhibitory efficiency of these compounds and their potential applications in protecting industrial materials (Bentiss et al., 2007).
Electrochemistry
Research on lithium salicylato-borates as electrolyte additives in Li-ion batteries highlights the importance of these compounds in enhancing battery performance. The study systematically explores the electrochemical stability of various chelato-borate complexes, contributing to the development of more efficient and durable batteries (Kaymaksiz et al., 2013).
Safety And Hazards
Eigenschaften
IUPAC Name |
copper;2-carboxy-5-methylphenolate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H8O3.Cu/c2*1-5-2-3-6(8(10)11)7(9)4-5;/h2*2-4,9H,1H3,(H,10,11);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHNOYLOVPVSBPA-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)O)[O-].CC1=CC(=C(C=C1)C(=O)O)[O-].[Cu+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14CuO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis-(4-methylsalicyl)cuprate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



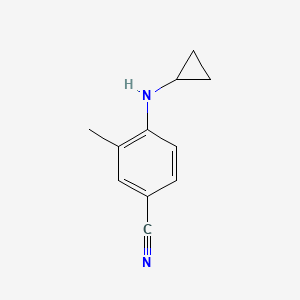
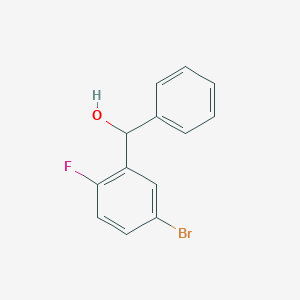
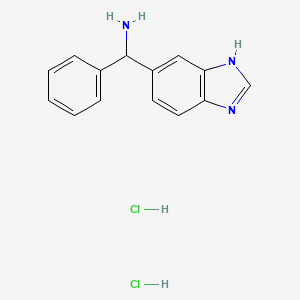
![tert-butyl N-[2-(3-amino-1,2,4-oxadiazol-5-yl)ethyl]carbamate](/img/structure/B1524827.png)
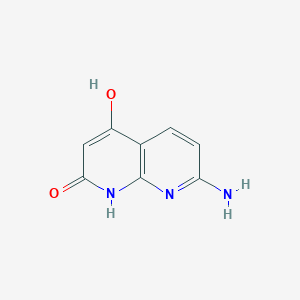
![3-Amino-2-[(4-fluorophenyl)methyl]propan-1-ol hydrochloride](/img/structure/B1524832.png)
